Cas no 90815-01-3 (1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde)
![1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde structure](https://www.kuujia.com/scimg/cas/90815-01-3x500.png)
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Chlorobenzyl)-1H-indole-3-carbaldehyde
- 1-[(3-chlorophenyl)methyl]indole-3-carbaldehyde
- 1H-Indole-3-carboxaldehyde,1-[(3-chlorophenyl)methyl]-
- 1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde
- CS-0240501
- NSC-741908
- 90815-01-3
- 1H-Indole-3-carboxaldehyde, 1-[(3-chlorophenyl)methyl]-
- VS-04907
- AKOS000103409
- EN300-228662
- CHEMBL1775049
- MFCD03422505
- NSC741908
- NSC 741908
- DTXSID30354523
- SCHEMBL4361317
-
- MDL: MFCD03422505
- Inchi: InChI=1S/C16H12ClNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2
- InChI Key: NANCGWIQWABHDC-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)C=O
Computed Properties
- Exact Mass: 269.061
- Monoisotopic Mass: 269.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 22Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 465.5±30.0 °C at 760 mmHg
- Flash Point: 235.3±24.6 °C
- Refractive Index: 1.62
- PSA: 22.00000
- LogP: 4.15550
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228662-0.25g |
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde |
90815-01-3 | 95% | 0.25g |
$182.0 | 2024-06-20 | |
eNovation Chemicals LLC | Y1262808-5g |
1-(3-CHLOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE |
90815-01-3 | 95% | 5g |
$930 | 2024-06-06 | |
Enamine | EN300-228662-0.5g |
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde |
90815-01-3 | 95% | 0.5g |
$286.0 | 2024-06-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1694-10G |
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde |
90815-01-3 | 95% | 10g |
¥ 4,039.00 | 2023-04-13 | |
Enamine | EN300-228662-2.5g |
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde |
90815-01-3 | 95% | 2.5g |
$499.0 | 2024-06-20 | |
Enamine | EN300-228662-10.0g |
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde |
90815-01-3 | 95% | 10.0g |
$1083.0 | 2024-06-20 | |
Chemenu | CM113540-1g |
1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde |
90815-01-3 | 95% | 1g |
$198 | 2024-07-20 | |
Enamine | EN300-228662-1g |
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde |
90815-01-3 | 95% | 1g |
$366.0 | 2023-09-15 | |
Enamine | EN300-228662-10g |
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde |
90815-01-3 | 95% | 10g |
$1083.0 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1694-100mg |
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde |
90815-01-3 | 95% | 100mg |
¥288.0 | 2024-04-16 |
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde Related Literature
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
Additional information on 1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde
Introduction to 1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde (CAS No. 90815-01-3)
1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde, a compound with the chemical identifier CAS No. 90815-01-3, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of indole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a 1H-indole core substituted with a 3-chlorophenylmethyl group and an aldehyde functionality at the 3-position, makes it a versatile scaffold for further chemical manipulation and biological evaluation.
The aldehyde group in 1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde serves as a reactive handle for various synthetic transformations, including condensation reactions, nucleophilic additions, and cross-coupling processes. These reactions are pivotal in constructing more complex molecular architectures, which can be tailored to target specific biological pathways. The presence of the 3-chlorophenyl moiety introduces electronic and steric effects that can modulate the reactivity and binding properties of the indole core, making it an attractive building block for medicinal chemists.
In recent years, indole derivatives have been extensively studied for their pharmacological properties. The indole scaffold is a common structural feature in many natural products and bioactive compounds, exhibiting activities ranging from antimicrobial to anticancer effects. Among these derivatives, those with aldehyde functionalities have been particularly explored for their ability to participate in Schiff base formation, leading to the development of new heterocyclic compounds with enhanced biological properties.
The synthesis of 1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde involves multi-step organic transformations that highlight the synthetic versatility of indole chemistry. The introduction of the aldehyde group at the 3-position of the indole ring can be achieved through various methods, such as oxidation of methyl or methylene intermediates or direct functionalization of the indole core. The chlorophenylmethyl group can be incorporated via Friedel-Crafts alkylation or other similar electrophilic aromatic substitution reactions.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of indole derivatives like 1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde. For instance, transition metal-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular structures from simpler precursors. These techniques have allowed for the precise introduction of functional groups at desired positions, improving both yield and purity.
The biological evaluation of 1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde has revealed promising activities in several disease models. Studies have shown that this compound exhibits inhibitory effects on various enzymes and receptors implicated in human health and disease. Specifically, its ability to interact with targets such as kinases and transcription factors has been explored in preclinical settings. These interactions often lead to modulation of signaling pathways that are dysregulated in pathological conditions.
The pharmacokinetic properties of 1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development into a viable therapeutic agent. Preliminary studies suggest that this compound has favorable solubility characteristics and moderate oral bioavailability, making it a candidate for further development.
In conclusion, 1-[(3-chlorophenyl)methyl]-1H-indole-3-carbaldehyde (CAS No. 90815-01-3) represents a valuable asset in pharmaceutical research due to its structural complexity and potential biological activities. Its synthesis showcases the ingenuity of modern organic chemistry techniques, while its biological profile highlights its therapeutic promise. As research continues to uncover new applications for this compound and related derivatives, it is likely to remain a cornerstone in drug discovery efforts aimed at addressing unmet medical needs.
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